molecular formula C20H24N4O2 B11023922 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11023922
M. Wt: 352.4 g/mol
InChI Key: ISSDHPDMUJEKCZ-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole carboxamide derivative featuring a 6-methoxy tetrahydrocarbazole moiety linked to a 5-isopropyl-substituted pyrazole core.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-11(2)17-10-18(24-23-17)20(25)22-16-6-4-5-13-14-9-12(26-3)7-8-15(14)21-19(13)16/h7-11,16,21H,4-6H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

ISSDHPDMUJEKCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Carbazole Moiety

The carbazole core, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is synthesized via a Fischer indole synthesis or transition metal-catalyzed cyclization. A Cu-catalyzed cross-coupling reaction between methyl 4-amino-3-iodobenzoate and boronic acids generates substituted carbazole intermediates, as demonstrated in the synthesis of methyl 6-propyl-9H-carbazole-3-carboxylate . For the target compound, methoxy substitution at position 6 is introduced early via protective group strategies. Piperidine-mediated cyclization of 3-acetyl coumarin derivatives with 6-formyl carbazole yields the tetrahydrocarbazole skeleton, which is subsequently reduced and functionalized to introduce the primary amine group at position 1 .

Key spectral data for intermediates include 1H-NMR resonances at δ 3.96 ppm (N–CH3) and δ 2.56 ppm (pyrazole CH3), consistent with carbazole methyl groups . X-ray crystallography of analogous compounds confirms the planar aromatic system and hydrogen bonding patterns critical for stability .

Preparation of the Pyrazole Moiety

The pyrazole component, 5-isopropyl-1H-pyrazole-3-carboxylic acid, is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester, which undergoes hydrazine-mediated cyclization to yield ethyl 1H-pyrazole-4-carboxylate . Subsequent methylation with dimethyl sulfate introduces the 1-methyl substituent, while saponification with NaOH followed by acidification generates the carboxylic acid derivative.

For the 5-isopropyl variant, isobutyryl chloride or analogous carbonyl compounds are employed to introduce the branched alkyl group. IR spectroscopy reveals characteristic carbonyl stretches at 1677 cm⁻¹ and C–N vibrations at 1544 cm⁻¹, confirming successful cyclization . 13C-NMR data show pyrazole carbons at δ 108–147 ppm, with deshielding effects observed for the carboxylic acid carbon at δ 165 ppm .

Amide Bond Formation

The final step involves coupling the carbazole amine and pyrazole carboxylic acid via an amide linkage. The pyrazole acid is converted to its acyl chloride using thionyl chloride (SOCl2), followed by reaction with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine in anhydrous tetrahydrofuran (THF) under basic conditions (K2CO3) . The reaction proceeds at 5°C to room temperature, with yields optimized to 40–80% through controlled stoichiometry and purification via recrystallization.

Table 1. Reaction Conditions for Amide Coupling

ParameterValueSource
SolventAnhydrous THF
BaseK2CO3
Temperature5°C → RT
Yield40–80%

Optimization and Mechanistic Insights

Reaction optimization studies reveal that excess thionyl chloride (1.5 equiv) maximizes acyl chloride formation, while a 1:1 molar ratio of amine to acyl chloride minimizes side products . Path analysis indicates two competing mechanisms: nucleophilic attack by the amine at the carbonyl carbon (favored in polar aprotic solvents) versus direct substitution at the pyrazole ring (observed in non-polar media) . Density functional theory (DFT) calculations suggest that electron-withdrawing groups on the carbazole enhance electrophilicity at the amide carbon, accelerating coupling .

Analytical Characterization

The target compound is characterized by:

  • 1H-NMR : A singlet at δ 3.98 ppm (N–CH3), doublets for isopropyl protons at δ 1.40 ppm (CH3), and aromatic protons at δ 6.8–7.2 ppm.

  • 13C-NMR : Carbazole carbons at δ 108–147 ppm, pyrazole carbons at δ 142–160 ppm, and the amide carbonyl at δ 168 ppm .

  • IR : Stretches at 1668 cm⁻¹ (C=O), 1519 cm⁻¹ (C–N), and 1195 cm⁻¹ (C–O) .

  • HR-ESI-MS : m/z 352.1543 [M+H]⁺ (calculated for C20H22N3O3: 352.1545).

Table 2. Spectroscopic Data for Key Intermediates

Compound1H-NMR (δ, ppm)IR (cm⁻¹)
Pyrazole acyl chloride9.12 (s, 1H, pyrazole H)1677 (C=O)
Carbazole amine5.40 (s, 2H, NH2)3149 (N–H)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isopropyl group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its activity against various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ISOPROPYL-N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related pyrazole carboxamide derivatives:

Compound Name / ID Key Substituents Molecular Features Biological Activity / Target Synthesis Yield (if available)
Target Compound
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
- 6-Methoxy tetrahydrocarbazole
- 5-Isopropyl pyrazole
Likely higher lipophilicity due to carbazole Undisclosed (hypothesized: anticancer) N/A
Darolutamide
(Nubeqa, )
- 3-Chloro-4-cyanophenyl
- 1-Hydroxyethyl pyrazole
C19H19ClN6O2 (MW: 398.85) Androgen receptor antagonist (prostate cancer) Optimized via patented processes
(E)-5-(2-Ethoxybenzamido)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (7c, ) - 2-Ethoxybenzamido
- Methylsulfonyl allyl
Covalent inhibitor of Chikungunya P2 cysteine Antiviral activity 16%
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1H-pyrazole-3-carboxamide (4e, ) - 3,5-di-tert-butyl-4-hydroxyphenyl
- Benzo[1,3]dioxol-5-yl
Antioxidant phenolic group Cyclooxygenase (COX) inhibition Not specified
N-(8-(Hydroxyamino)-8-oxooctyl)-1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxamide (7c, ) - Sulfamoylphenyl
- Hydroxamic acid linker
Bifunctional (COX/HDAC inhibitor) Dual anti-inflammatory and anticancer ~73% (calculated from 0.11 mmol yield)

Structural and Functional Insights

Carbazole vs. Phenyl/Thiophene Substituents: The target compound’s 6-methoxy tetrahydrocarbazole group is unique among the listed analogs. In contrast, Darolutamide’s 3-chloro-4-cyanophenyl group enhances AR binding affinity, while its 1-hydroxyethyl pyrazole improves metabolic stability .

Synthetic Complexity :

  • Compounds like 7c () and Darolutamide require multi-step syntheses involving amide coupling and protective group strategies. The target compound’s tetrahydrocarbazole moiety may necessitate specialized cyclization steps, similar to methods in and .

Biological Target Specificity :

  • Substituents critically influence target engagement. For example, the methylsulfonyl allyl group in 7c () enables covalent inhibition of viral proteases, whereas the sulfamoylphenyl group in facilitates COX-2 binding .

Research Findings and Implications

Anticancer Potential: Darolutamide’s clinical success underscores the therapeutic viability of pyrazole carboxamides in oncology. The target compound’s carbazole core may synergize with topoisomerase or kinase inhibition, as seen in other carbazole derivatives .

Metabolic Stability :

  • The 5-isopropyl group in the target compound could enhance metabolic stability compared to ester-containing analogs (e.g., ), which are prone to hydrolysis .

Structure-Activity Relationships (SAR) :

  • Bulkier substituents (e.g., 3,5-di-tert-butyl in 4e, ) improve COX-2 selectivity, while smaller groups (e.g., methoxy in the target compound) may optimize blood-brain barrier penetration .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the carbazole and pyrazole derivative classes. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C24H30N4O3
  • Molecular Weight: 430.5 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that derivatives of carbazole and pyrazole exhibit various biological activities including:

  • Anticancer Effects: Significant antiproliferative activity against various cancer cell lines.
  • Antimicrobial Properties: Activity against bacterial and fungal strains.
  • Anti-inflammatory Effects: Potential to modulate inflammatory pathways.

The anticancer activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Notably:

  • Kinase Inhibition: The compound has shown potential as an inhibitor of various kinases associated with tumor growth.
  • Apoptosis Induction: It promotes apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

A review of recent literature highlights several studies evaluating the anticancer effects of similar compounds:

Study ReferenceCell Line TestedIC50 Value (µM)Observations
Akue-Gedu et al. PA1 (Ovarian)8–20Potent inhibitors of pim kinase activity
Giraud et al. A549 (Lung)5.9High activity against lung carcinoma
Howorko et al. Multiple Lines2.5 (Topoisomerase II)Inhibition at lower concentrations than standard drugs

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have indicated efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Anti-inflammatory Effects

Recent investigations suggest that this compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Synthetic Pathway Design Q: What are the key considerations in designing a synthetic pathway for this compound? A:

  • Multi-step synthesis : Prioritize modular steps, such as coupling carbazole and pyrazole moieties via carboxamide linkages. Use intermediates like 1H-pyrazole-3-carboxylic acid derivatives for functionalization .
  • Reaction conditions : Optimize solvent choice (e.g., DMF for polar reactions) and catalysts (e.g., K₂CO₃ for alkylation). Control temperature to prevent side reactions (e.g., 25–80°C for nucleophilic substitutions) .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity products. Validate purity via melting point analysis and elemental composition .

Structural Characterization Q: Which spectroscopic and analytical methods confirm the compound’s structure? A:

  • NMR spectroscopy : Use ¹H and ¹³C NMR to identify proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon backbone .
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • Elemental analysis : Compare experimental vs. calculated C, H, N percentages (e.g., ±0.3% deviation) to verify purity .

Initial Biological Screening Q: How to conduct preliminary biological activity assessments? A:

  • In vitro assays : Test anticancer activity using cell viability assays (e.g., MTT on HeLa cells) or antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates. Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Reaction Optimization Q: How can reaction conditions be optimized for higher yield and selectivity? A:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading). Use response surface methodology to identify optimal conditions .
  • Catalyst screening : Evaluate Pd(PPh₃)₄ for cross-coupling or phase-transfer catalysts for heterogeneous reactions .
  • Process control : Implement inline FTIR or HPLC monitoring to track reaction progress and adjust parameters dynamically .

Data Contradiction Analysis Q: How to resolve discrepancies in biological activity data across studies? A:

  • Assay validation : Ensure consistency in cell lines (e.g., passage number) and assay protocols (e.g., incubation time). Use orthogonal assays (e.g., ATP-based vs. resazurin assays) .
  • Purity verification : Re-examine compound purity via HPLC or LC-MS. Impurities >5% can skew activity results .
  • Computational docking : Compare binding poses in molecular dynamics simulations to explain variations in enzyme inhibition .

Computational Modeling Q: How to predict the compound’s interactions with biological targets? A:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase ATP-binding sites). Validate with experimental IC₅₀ values .
  • QSAR studies : Develop regression models correlating substituent effects (e.g., methoxy vs. isopropyl groups) with activity. Include descriptors like logP and polar surface area .
  • Quantum chemical calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots for reaction design .

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